L-701324

Descripción general

Descripción

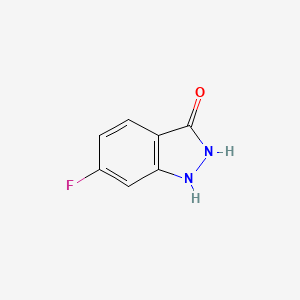

Este compuesto se dirige específicamente al sitio de unión de la glicina del receptor NMDA, que juega un papel crucial en la transmisión sináptica y la plasticidad en el sistema nervioso central . L-701,324 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos como la epilepsia, la depresión y las enfermedades neurodegenerativas .

Aplicaciones Científicas De Investigación

L-701,324 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Neurociencia: L-701,324 se utiliza para estudiar el papel de los receptores NMDA en la transmisión sináptica, el aprendizaje y la memoria. .

Farmacología: L-701,324 se emplea en estudios farmacológicos para evaluar la eficacia y seguridad de los antagonistas del receptor NMDA como posibles agentes terapéuticos para diversas afecciones neurológicas y psiquiátricas

Desarrollo de fármacos: L-701,324 sirve como un compuesto líder para el desarrollo de nuevos antagonistas del receptor NMDA con propiedades farmacocinéticas y farmacodinámicas mejoradas

Estudios de comportamiento: L-701,324 se utiliza en modelos animales para estudiar los efectos del antagonismo del receptor NMDA en el comportamiento, incluidos los efectos anticonvulsivos, antidepresivos y ansiolíticos

Mecanismo De Acción

L-701,324 ejerce sus efectos uniéndose selectivamente al sitio de la glicina del receptor NMDA, inhibiendo así la actividad del receptor. El receptor NMDA es un complejo hetero-oligomérico compuesto por subunidades NR1 y NR2, con glicina y glutamato actuando como coagonistas necesarios para la activación del receptor . Al bloquear el sitio de unión de la glicina, L-701,324 evita la activación del receptor NMDA, lo que lleva a una reducción en la neurotransmisión excitatoria y neuroprotección contra la excitotoxicidad . Este mecanismo es particularmente relevante en condiciones caracterizadas por una actividad excesiva del receptor NMDA, como la epilepsia y las enfermedades neurodegenerativas .

Análisis Bioquímico

Biochemical Properties

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle. It also affects the expression of genes involved in apoptosis, leading to programmed cell death in targeted cells .

Molecular Mechanism

At the molecular level, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. High doses of the compound can also result in toxic or adverse effects, including liver and kidney damage .

Metabolic Pathways

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it may require specific cofactors for its metabolism, influencing its overall biochemical activity .

Transport and Distribution

The transport and distribution of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes through active or passive mechanisms, depending on its concentration and the presence of transport proteins .

Subcellular Localization

The subcellular localization of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, or in the mitochondria, affecting cellular respiration and energy production .

Métodos De Preparación

La síntesis de L-701,324 implica varios pasos, comenzando con la preparación de la estructura central de quinolinona. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de quinolinona: El núcleo de quinolinona se sintetiza mediante una serie de reacciones de condensación y ciclación que involucran materiales de partida adecuados como derivados de anilina y compuestos fenólicos.

Cloración: La introducción del átomo de cloro en la posición 7 del anillo de quinolinona se logra mediante reacciones de cloración utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.

Sustitución de fenoxi: El grupo fenoxi se introduce en la posición 3 del anillo de quinolinona mediante reacciones de sustitución aromática nucleófila utilizando derivados de fenol

Los métodos de producción industrial para L-701,324 implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza, al tiempo que se minimiza el uso de reactivos peligrosos y subproductos .

Análisis De Reacciones Químicas

L-701,324 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en la posición 4 del anillo de quinolinona puede oxidarse para formar derivados de quinona utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: El anillo de quinolinona puede reducirse al derivado de quinolina correspondiente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: El átomo de cloro en la posición 7 puede sustituirse con otros nucleófilos, como aminas o tioles, para formar varios derivados de L-701,324

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, etanol y dimetilsulfóxido, así como catalizadores como paladio sobre carbón y yoduro de cobre (I) . Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, derivados de quinolina y varios compuestos de quinolinona sustituidos .

Comparación Con Compuestos Similares

L-701,324 es único entre los antagonistas del receptor NMDA debido a su alta selectividad y afinidad por el sitio de unión de la glicina. Los compuestos similares incluyen:

L-689,560: Otro antagonista del receptor NMDA que se dirige al sitio de la glicina, pero con menor potencia y selectividad en comparación con L-701,324

L-703,717: Un compuesto estructuralmente relacionado con propiedades farmacológicas similares, pero que difiere en su afinidad de unión y eficacia

D-cicloserina: Un agonista parcial en el sitio de la glicina del receptor NMDA, utilizado en el tratamiento de los trastornos de ansiedad y la mejora cognitiva

L-701,324 destaca por su potente y selectivo antagonismo del sitio de la glicina, convirtiéndolo en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVRDMUHUXVRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162016 | |

| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142326-59-8 | |

| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 701324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-701,324 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-701324 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

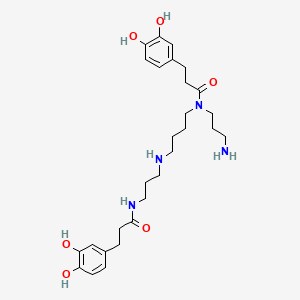

![methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673860.png)